

Check Availability & Pricing

# Interpreting conflicting results of AZD5423 in asthma vs COPD models

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | AZD5423  |           |
| Cat. No.:            | B1666221 | Get Quote |

# **AZD5423: Technical Support Center**

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on interpreting the conflicting preclinical and clinical results of **AZD5423**, a selective glucocorticoid receptor modulator (SGRM), in asthma and Chronic Obstructive Pulmonary Disease (COPD) models.

## **Frequently Asked Questions (FAQs)**

Q1: What is the primary conflict in the results for AZD5423 in asthma versus COPD?

A1: **AZD5423** demonstrated efficacy in a clinical allergen challenge model in patients with mild asthma, showing improvements in lung function and reductions in airway inflammation.[1][2][3] However, in a Phase II clinical trial involving patients with symptomatic COPD, **AZD5423** did not produce any clinically meaningful effects on lung function or markers of inflammation, despite being administered at doses that were effective in the asthma model.[4]

Q2: What is the proposed mechanism of action for AZD5423?

A2: **AZD5423** is a selective glucocorticoid receptor modulator (SGRM). Unlike traditional corticosteroids, SGRMs aim to selectively promote the anti-inflammatory pathways (transrepression) of the glucocorticoid receptor while minimizing the pathways associated with



side effects (transactivation). This selective action is intended to provide a better therapeutic window.

Q3: Why might AZD5423 be effective in asthma but not in the studied COPD population?

A3: The differing results are likely rooted in the distinct underlying inflammatory pathways of asthma and COPD.

- Asthma (Allergic): This condition is often characterized by eosinophilic inflammation, driven by a Th2-type immune response. Glucocorticoids, and by extension SGRMs, are generally effective at suppressing this type of inflammation.[1][2]
- COPD: The inflammation in COPD is typically neutrophilic and mediated by different inflammatory cells and pathways. This type of inflammation is known to be less responsive to corticosteroid-based therapies.[4]

It is possible that the specific mechanisms targeted by **AZD5423** are more central to the pathophysiology of allergic asthma than to the more complex and often corticosteroid-resistant inflammation seen in COPD.

## **Troubleshooting Guide**

Issue: Reconciling the disparate efficacy of **AZD5423** in asthma and COPD experimental models.

Possible Cause 1: Differences in Underlying Disease Pathophysiology

- Explanation: The inflammatory cascade in allergic asthma is predominantly eosinophilic and highly responsive to glucocorticoid receptor modulation. In contrast, COPD is characterized by a more complex, often neutrophilic, inflammatory environment that is relatively insensitive to corticosteroids.
- Recommendation: When designing experiments, consider the specific inflammatory
  phenotype being targeted. For compounds like AZD5423, patient stratification based on
  inflammatory biomarkers (e.g., blood or sputum eosinophils) may be critical in identifying
  potential responder populations within heterogeneous diseases like COPD.



#### Possible Cause 2: Model-Specific Effects

- Explanation: The positive results for AZD5423 in asthma were observed in an allergen challenge model. This model induces a specific, acute inflammatory response that may not fully represent the chronic, multifaceted inflammation of persistent clinical asthma or COPD.
   The COPD trial, on the other hand, involved patients with established, chronic disease.
- Recommendation: Acknowledge the limitations of the experimental models used. An acute challenge model is excellent for proof-of-concept regarding anti-inflammatory effects but may not predict efficacy in a chronic disease state with significant structural changes, as is the case in COPD.

Possible Cause 3: Dose Selection and Target Engagement

- Explanation: While the doses used in the COPD trial were shown to be effective in the
  asthma model, it's possible that higher doses or different dosing regimens are required to
  achieve a therapeutic effect in the more corticosteroid-resistant environment of the COPD
  lung. However, both the asthma and COPD studies showed that AZD5423 was welltolerated.[2][4]
- Recommendation: Future studies in COPD could explore higher doses or combination therapies. Additionally, confirming target engagement in the relevant lung compartments and cell types in both diseases is crucial.

## **Data Presentation**

Table 1: Comparison of AZD5423 Efficacy in Asthma vs. COPD Clinical Trials



| Parameter                    | Asthma (Allergen<br>Challenge Model)[1][2][3]                                                           | COPD (Phase II Clinical<br>Trial)[4]                                                    |
|------------------------------|---------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------|
| Primary Efficacy Endpoint    | Change in Late Asthmatic<br>Response (LAR) - Maximum %<br>fall in FEV1                                  | Change from baseline in pre-<br>bronchodilator FEV1                                     |
| AZD5423 Doses                | 75 μg and 300 μg (nebulized,<br>once daily for 7 days)                                                  | Two dose levels (specifics not detailed in snippet) inhaled via Turbuhaler for 12 weeks |
| Effect on FEV1               | Significantly attenuated the fall in FEV1 during LAR (8.7% fall with both doses vs. 14% with placebo)   | No clinically meaningful effect                                                         |
| Effect on Sputum Eosinophils | Significantly attenuated<br>allergen-induced sputum<br>eosinophilia at 7 and 24 hours<br>post-challenge | No clinically meaningful effect on markers of inflammation                              |
| Conclusion                   | Effectively reduced allergen-<br>induced responses                                                      | Did not show a favorable lung function response in the selected patient population      |

## **Experimental Protocols**

Asthma: Allergen Challenge Study (NCT01225549)

- Study Design: A double-blind, randomized, placebo-controlled, 4-way crossover, multi-center Phase II study.[5]
- Participants: 20 subjects with mild allergic asthma.[2]
- Treatment: Participants received 7 days of treatment with nebulized AZD5423 (75 μg or 300 μg) once daily, budesonide 200 μg twice daily via Turbuhaler, or placebo.[2]
- Allergen Challenge: Performed on Day 6 of treatment.



- Primary Outcome Measures:
  - Forced Expiratory Volume in 1 second (FEV1) was measured repeatedly for 7 hours after the allergen challenge to assess the early and late asthmatic responses.
  - Sputum inflammatory cells were measured before and at 7 and 24 hours after the allergen challenge.[2]
  - Methacholine airway responsiveness was measured before and 24 hours after the allergen challenge.[2]

#### COPD: Phase II Clinical Trial

- Study Design: A double-blind, randomized, parallel-group study.[4]
- Participants: 353 symptomatic patients with COPD.[4]
- Treatment: Two doses of AZD5423 were inhaled via Turbuhaler for 12 weeks and compared against placebo and a reference glucocorticoid receptor agonist control.[4]
- Primary Outcome Measure: Pre-bronchodilator FEV1.[4]
- Secondary Outcome Measures: Other lung function parameters, symptoms, and 24-hour plasma cortisol.[4]

## **Visualizations**





#### Click to download full resolution via product page

Caption: Proposed mechanism of **AZD5423** as a Selective Glucocorticoid Receptor Modulator (SGRM).



Click to download full resolution via product page

Caption: Comparative experimental workflows for the **AZD5423** asthma and COPD clinical trials.





Click to download full resolution via product page

Caption: Logical relationship explaining the conflicting outcomes of **AZD5423** in asthma versus COPD.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. atsjournals.org [atsjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. A nonsteroidal glucocorticoid receptor agonist inhibits allergen-induced late asthmatic responses. | Semantic Scholar [semanticscholar.org]
- 4. Efficacy and Tolerability of an Inhaled Selective Glucocorticoid Receptor Modulator -AZD5423 - in Chronic Obstructive Pulmonary Disease Patients: Phase II Study Results -PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The study will evaluate the efficacy of AZD5423 in patients with mild asthma challenged with an inhaled allergen [astrazenecaclinicaltrials.com]
- To cite this document: BenchChem. [Interpreting conflicting results of AZD5423 in asthma vs COPD models]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b1666221#interpreting-conflicting-results-of-azd5423-in-asthma-vs-copd-models]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com